Di-Boc-alpha-methyl-DL-ornithine

Peptide Chemistry Quality Control Analytical Chemistry

Di-Boc-alpha-methyl-DL-ornithine (CAS 1219378-96-7) is a Cα-methyl, dual-Boc-protected ornithine derivative. Its steric hindrance resists enzymatic degradation and stabilizes peptide secondary structures, a critical advantage over non-methylated Boc-Orn analogs. Orthogonal Boc groups enable selective TFA deprotection, fully compatible with Boc-SPPS. The racemic (DL) mixture supports stereochemical SAR studies. Serves as a protected precursor for ODC inhibitors and PNA analogues. ≥95% HPLC purity ensures reproducible coupling and analytical QC.

Molecular Formula C16H30N2O6
Molecular Weight 346.42 g/mol
CAS No. 1219378-96-7
Cat. No. B1390340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-Boc-alpha-methyl-DL-ornithine
CAS1219378-96-7
Molecular FormulaC16H30N2O6
Molecular Weight346.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20)
InChIKeyLYVBDMQVKANIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-Boc-alpha-methyl-DL-ornithine (CAS 1219378-96-7): Technical Baseline and Core Specifications for Procurement


Di-Boc-alpha-methyl-DL-ornithine (CAS 1219378-96-7) is a doubly tert-butyloxycarbonyl (Boc)-protected, Cα-methylated derivative of the non-proteinogenic amino acid ornithine [1]. It is a white to off-white solid with a molecular formula of C16H30N2O6 and a molecular weight of 346.42 g/mol . The compound features an alpha-methyl substituent that introduces steric hindrance, a structural feature known to confer resistance to enzymatic degradation and alter conformational properties in peptide backbones . It is primarily utilized as a protected building block in solid-phase peptide synthesis (SPPS) and solution-phase chemistry, where the orthogonal Boc protecting groups allow for selective deprotection under acidic conditions (e.g., TFA) while the Cα-methyl group restricts backbone flexibility to stabilize secondary structures or enhance metabolic stability .

Why Di-Boc-alpha-methyl-DL-ornithine Cannot Be Directly Substituted with Other Boc-Protected Ornithine Derivatives


Substituting Di-Boc-alpha-methyl-DL-ornithine with a non-methylated Boc-ornithine derivative (e.g., Boc-Orn(Boc)-OH or H-Orn(Boc)-OH) or a differentially protected analog (e.g., Fmoc-Orn(Boc)-OH) introduces critical risks to synthetic outcomes. The absence of the Cα-methyl group eliminates the steric constraint that restricts backbone conformational freedom, potentially leading to undesired peptide folding, reduced metabolic stability, or altered biological activity . Differentially protected analogs (e.g., Fmoc/Boc combinations) are incompatible with Boc-based SPPS strategies requiring orthogonal acidic deprotection, necessitating a complete redesign of the synthetic route. Furthermore, the DL-racemic mixture of Di-Boc-alpha-methyl-DL-ornithine provides a specific stereochemical profile distinct from chiral-pure D- or L- enantiomers, which is critical for applications where racemic modification is intended or where stereochemical comparison is required. These distinctions make direct substitution without re-optimization of coupling and deprotection protocols highly unlikely to yield equivalent results.

Quantitative Differentiation of Di-Boc-alpha-methyl-DL-ornithine: Comparative Data for Scientific Selection


Purity Specification and Analytical Reliability: HPLC Purity ≥95% vs. Commercial Standards

Di-Boc-alpha-methyl-DL-ornithine is routinely supplied with a minimum purity specification of 95% as determined by HPLC, with specific vendors offering material of 95% purity or NLT 98% . This purity level is comparable to or exceeds that of many commercially available Boc-protected amino acids, which are typically offered in the 95–98% range. The compound's identity is confirmed by its exact mass of 346.21000 g/mol (calculated) and molecular weight of 346.42 g/mol .

Peptide Chemistry Quality Control Analytical Chemistry

Molecular Descriptors and Physicochemical Differentiation from Non-Methylated Ornithine Analogs

The Cα-methyl substitution in Di-Boc-alpha-methyl-DL-ornithine results in distinct computed physicochemical properties compared to non-methylated Boc-ornithine derivatives. The compound has a computed XLogP3-AA value of 2.2 [1], indicating moderate lipophilicity, which differs from the typical polarity of unprotected ornithine (XLogP3-AA approx. -3.6). Its topological polar surface area (TPSA) is 114 Ų , and it contains 10 rotatable bonds [2], reflecting a conformationally constrained backbone compared to linear ornithine derivatives.

Medicinal Chemistry Computational Chemistry Drug Design

Enzymatic Stability and Inhibition: α-Methyl-Ornithine Core as an Ornithine Decarboxylase (ODC) Inhibitor

The α-methyl-ornithine core of Di-Boc-alpha-methyl-DL-ornithine, once deprotected, is a known competitive inhibitor of ornithine decarboxylase (ODC). DL-α-methyl ornithine has been shown to block the proliferation of rat hepatoma cells in culture by inhibiting ODC, leading to depletion of putrescine and spermidine and subsequent inhibition of DNA synthesis [1]. In vitro, α-methyl-L-ornithine inhibits kyotorphin (KTP) synthetase with an IC50 of 2.51 mM [2]. Importantly, α-methyl-(±)-ornithine was found not to be a substrate for ODC from rat prostate glands, indicating it acts as a pure inhibitor rather than a substrate analog [3].

Enzymology Polyamine Biosynthesis Cancer Research

Synthetic Utility: Orthogonal Protection and Conformational Restriction in Peptide Synthesis

Di-Boc-alpha-methyl-DL-ornithine offers a unique combination of orthogonal Boc protection and Cα-methylation for peptide synthesis. The α-methyl group introduces steric hindrance that restricts backbone flexibility, conferring resistance to enzymatic degradation and altering conformational properties . This is a key advantage over non-methylated ornithine derivatives, which lack this conformational constraint. The compound has been employed in the synthesis of chirally pure ornithine-based PNA analogues, where a Fmoc/Boc-based submonomer approach on solid support was utilized [1].

Solid-Phase Peptide Synthesis Peptidomimetics Organic Synthesis

Definitive Application Scenarios for Di-Boc-alpha-methyl-DL-ornithine Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptidomimetics and Stabilized Peptide Therapeutics

The α-methyl substitution of Di-Boc-alpha-methyl-DL-ornithine introduces steric hindrance that restricts backbone flexibility, a feature known to enhance resistance to proteolytic degradation and stabilize specific secondary structures . This makes the compound a valuable building block for the solid-phase synthesis of peptidomimetics where improved metabolic stability is required. The dual Boc protection allows for orthogonal deprotection under acidic conditions, enabling precise incorporation into peptide sequences during SPPS.

Development of Ornithine Decarboxylase (ODC) Inhibitors and Polyamine Pathway Probes

The α-methyl-ornithine core, once deprotected, is a known competitive inhibitor of ODC [1]. Di-Boc-alpha-methyl-DL-ornithine serves as a protected precursor for the synthesis of ODC-targeting probes and inhibitors. The compound's racemic (DL) nature is suitable for initial structure-activity relationship (SAR) studies where stereochemical comparison is required. The reported IC50 of 2.51 mM against kyotorphin synthetase provides a benchmark for activity of the α-methyl-ornithine core [2].

Construction of Ornithine-Based Peptide Nucleic Acid (PNA) Analogues and Backbone-Modified Oligomers

The use of Boc-protected ornithine derivatives in the synthesis of chirally pure ornithine-based PNA analogues has been demonstrated [3]. Di-Boc-alpha-methyl-DL-ornithine, with its orthogonal Boc protection, is compatible with Fmoc/Boc-based submonomer strategies on solid support. The α-methyl group provides a structural modification that can alter the binding properties and stability of PNA oligomers, offering a distinct advantage over non-methylated ornithine building blocks.

Quality Control and Reference Standard for Analytical Method Development

With a defined purity specification (≥95% by HPLC) and well-characterized physicochemical properties (XLogP 2.2, TPSA 114 Ų, exact mass 346.21000 g/mol) [4], Di-Boc-alpha-methyl-DL-ornithine can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to characterize and quantify α-methyl amino acid derivatives in research and pharmaceutical quality control settings.

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